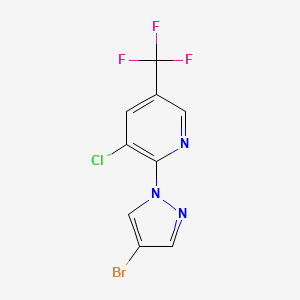

2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine

Description

Systematic Nomenclature and International Union of Pure and Applied Chemistry Classification

The systematic name of this compound follows International Union of Pure and Applied Chemistry nomenclature conventions as 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine. The Chemical Abstracts Service registry number for this compound is 1183812-46-5, which serves as its unique identifier in chemical databases. The molecular formula is established as C₉H₄BrClF₃N₃, indicating a molecular weight of 326.5 grams per mole.

The compound belongs to the class of halogenated heteroaromatic compounds, specifically categorized as a substituted pyridine derivative bearing a pyrazole substituent. The nomenclature reflects the presence of a pyridine ring system as the parent structure, with substitution at the 2-position by a 4-bromo-1H-pyrazol-1-yl group, at the 3-position by chlorine, and at the 5-position by a trifluoromethyl group. The International Union of Pure and Applied Chemistry numbering system assigns priority to the pyridine nitrogen as position 1, with subsequent numbering proceeding around the aromatic ring.

The standardized International Chemical Identifier key for this compound is BQFATBYIGJPYPW-UHFFFAOYSA-N, providing a unique textual identifier derived from the molecular connectivity. The International Chemical Identifier string is documented as 1S/C9H4BrClF3N3/c10-6-3-16-17(4-6)8-7(11)1-5(2-15-8)9(12,13)14/h1-4H, which encodes the complete structural information including atom connectivity and hydrogen positions.

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound is characterized by a planar aromatic pyridine ring system with an attached pyrazole moiety that maintains approximate coplanarity due to conjugation effects. The compound exists as a solid at ambient temperature conditions, indicating strong intermolecular forces and ordered molecular packing in the crystalline state.

The pyridine ring adopts a planar hexagonal geometry with standard aromatic bond lengths and angles. The nitrogen atom in the pyridine ring contributes to the electron-deficient character of the aromatic system, particularly when combined with the electron-withdrawing effects of the chlorine and trifluoromethyl substituents. The pyrazole ring attached at the 2-position maintains a five-membered aromatic structure with adjacent nitrogen atoms at positions 1 and 2 of the pyrazole framework.

Crystallographic analysis of related pyrazole compounds suggests that the molecular packing likely involves intermolecular interactions through halogen bonding and dipole-dipole interactions. The presence of multiple halogen atoms and the highly electronegative trifluoromethyl group creates significant molecular dipole moments that influence crystal packing arrangements. The trifluoromethyl group adopts a tetrahedral geometry around the carbon center, with carbon-fluorine bond lengths typically measuring approximately 1.33 angstroms.

The molecular conformation is stabilized by the aromatic character of both ring systems and the electronic effects of the substituents. The bromine atom on the pyrazole ring and the chlorine atom on the pyridine ring introduce steric effects that may influence the relative orientation of the two heterocyclic systems. The compound exhibits restricted rotation around the bond connecting the pyrazole and pyridine rings due to partial double-bond character arising from conjugation.

Spectroscopic Profiling (Proton Nuclear Magnetic Resonance, Carbon-13 Nuclear Magnetic Resonance, Fourier Transform Infrared, Ultraviolet-Visible)

Spectroscopic characterization of this compound reveals distinctive patterns that reflect its unique structural features and electronic properties. The presence of multiple heteroatoms and halogen substituents creates characteristic signatures in various spectroscopic techniques.

Proton nuclear magnetic resonance spectroscopy of this compound would be expected to show distinct resonances for the aromatic protons on both the pyridine and pyrazole rings. The pyridine ring protons would appear in the aromatic region, with the proton adjacent to the trifluoromethyl group showing significant downfield shifting due to the strong electron-withdrawing effect of the trifluoromethyl substituent. The pyrazole ring protons would also appear in the aromatic region, with the proton at the 5-position of the pyrazole showing coupling to the adjacent nitrogen.

Carbon-13 nuclear magnetic resonance spectroscopy would reveal the characteristic carbon environments of the heterocyclic framework. The carbon atoms of the pyridine ring would show distinct chemical shifts influenced by the electron-withdrawing substituents. The trifluoromethyl carbon would appear as a characteristic quartet due to coupling with the three equivalent fluorine atoms, typically observed around 120-125 parts per million. The carbon atoms bearing halogen substituents would show distinctive chemical shifts reflecting the electronic effects of bromine and chlorine atoms.

Fourier transform infrared spectroscopy would display characteristic absorption bands for the aromatic carbon-hydrogen stretching vibrations in the 3000-3100 wavenumber region. The carbon-nitrogen stretching vibrations of the heterocyclic rings would appear in the 1400-1600 wavenumber range. The trifluoromethyl group would contribute characteristic carbon-fluorine stretching absorptions in the 1000-1300 wavenumber region, typically appearing as strong, sharp bands due to the highly polar carbon-fluorine bonds.

Ultraviolet-visible spectroscopy would reveal the electronic transitions associated with the extended aromatic system. The compound would be expected to show absorption maxima in the ultraviolet region corresponding to pi-to-pi-star transitions of the aromatic chromophores. The presence of electron-withdrawing substituents would influence the energy and intensity of these transitions, potentially causing bathochromic shifts compared to unsubstituted heterocyclic systems.

Thermodynamic Stability and Degradation Pathways

The thermodynamic stability of this compound is influenced by the aromatic character of its heterocyclic framework and the electronic effects of its substituents. The compound demonstrates sufficient stability for storage at ambient temperature conditions, indicating that the molecular structure is thermodynamically favored under normal environmental conditions.

The aromatic stabilization energy of both the pyridine and pyrazole ring systems contributes significantly to the overall molecular stability. The electron-withdrawing nature of the trifluoromethyl, chlorine, and bromine substituents creates a highly electron-deficient aromatic system that resists electrophilic attack but may be susceptible to nucleophilic substitution reactions under appropriate conditions.

Thermal stability analysis would be expected to show decomposition temperatures significantly above ambient conditions due to the strength of the aromatic carbon-carbon and carbon-nitrogen bonds. The trifluoromethyl group, while highly stable due to the strength of carbon-fluorine bonds, represents the most thermodynamically stable portion of the molecule. The carbon-halogen bonds involving chlorine and bromine are generally weaker than carbon-fluorine bonds and may represent potential sites for thermal decomposition at elevated temperatures.

Potential degradation pathways under extreme conditions might involve nucleophilic substitution of the halogen atoms, particularly under basic conditions where the electron-deficient aromatic system would be susceptible to nucleophilic attack. Hydrolytic degradation could potentially occur through displacement of halogen substituents by hydroxide ions, though such reactions would require forcing conditions due to the stability of the aromatic system.

The compound's stability profile suggests resistance to oxidative degradation due to the already highly oxidized state of the aromatic framework and the electron-withdrawing substituents. Photochemical stability would be influenced by the ultraviolet absorption characteristics of the aromatic chromophores, with potential for photoinduced reactions under high-energy ultraviolet irradiation.

Solubility Behavior and Partition Coefficient Analysis

The solubility behavior of this compound is significantly influenced by its molecular structure, which combines polar heteroaromatic functionality with highly electronegative halogen and trifluoromethyl substituents. The compound's solubility characteristics reflect the balance between its aromatic character and the polar nature of its substituents.

The presence of multiple halogen atoms and the trifluoromethyl group creates a highly polarized molecular structure that would be expected to show limited solubility in water due to the predominance of hydrophobic aromatic character over hydrophilic functionality. The electron-withdrawing nature of the substituents reduces the electron density of the aromatic rings, potentially limiting hydrogen bonding interactions with protic solvents.

Solubility in organic solvents would be expected to be significantly higher than aqueous solubility, particularly in polar aprotic solvents that can accommodate the dipolar character of the molecule without competing for hydrogen bonding sites. Solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile would likely provide good solvation for this compound due to their ability to stabilize polar molecules through dipole-dipole interactions.

The partition coefficient behavior would reflect the lipophilic character imparted by the aromatic framework and halogen substituents, balanced against the polar character of the heteroatoms. The trifluoromethyl group contributes significantly to lipophilicity while maintaining some polar character due to the highly electronegative fluorine atoms. This combination would be expected to result in favorable partition coefficients for biological membrane permeation.

Properties

IUPAC Name |

2-(4-bromopyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrClF3N3/c10-6-3-16-17(4-6)8-7(11)1-5(2-15-8)9(12,13)14/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQFATBYIGJPYPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1Cl)N2C=C(C=N2)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.50 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of the Trifluoromethylpyridine Core

The trifluoromethylpyridine moiety, particularly the 3-chloro-5-(trifluoromethyl)pyridine substructure, is a key intermediate in the synthesis. Several methods are well-established for preparing such chlorotrifluoromethylpyridines:

Simultaneous Vapor-Phase Chlorination/Fluorination: This method employs high temperatures (>300°C) and transition metal catalysts such as iron fluoride to convert 3-picoline into 2-chloro-5-(trifluoromethyl)pyridine in a one-step reaction. The process involves a catalyst fluidized-bed phase where fluorination follows chlorination, and an empty phase where further nuclear chlorination occurs, yielding the desired chloro-trifluoromethylpyridine as the major product. Control over the chlorine atom incorporation is achieved by adjusting chlorine gas ratios and temperature, although some multi-chlorinated by-products form and can be recycled by catalytic hydrogenolysis.

Stepwise Vapor-Phase Chlorination and Fluorination: This approach sequentially chlorinates and fluoridates the pyridine ring, allowing for selective substitution patterns.

Use of Trifluoromethyl-Containing Building Blocks: Cyclocondensation reactions starting from trifluoromethyl-containing precursors like ethyl 2,2,2-trifluoroacetate or 2,2,2-trifluoroacetyl chloride enable construction of the trifluoromethylpyridine ring system.

Multi-Step Synthetic Route Summary

A representative synthetic sequence for preparing this compound is as follows:

Preparation of 3-chloro-5-(trifluoromethyl)pyridine: Via vapor-phase chlorination/fluorination of 3-picoline under catalytic conditions.

Synthesis of 4-bromo-1H-pyrazole: Through condensation and selective bromination.

Nucleophilic substitution reaction: The 2-chloro substituent on the pyridine is displaced by the pyrazole nitrogen under reflux in polar aprotic solvent, yielding the target compound.

Purification: The product is purified by standard chromatographic techniques such as silica gel column chromatography.

Reaction Conditions and Optimization

Temperature: The nucleophilic substitution generally requires elevated temperatures (80–120°C) to achieve good yields.

Solvent: Polar aprotic solvents like N-methylpyrrolidone or dimethylformamide are preferred to dissolve both reactants and facilitate nucleophilic attack.

Base: Mild bases such as potassium carbonate or potassium hydroxide may be used to deprotonate the pyrazole and enhance nucleophilicity.

Reaction Time: Typically ranges from several hours to overnight reflux, depending on substrate reactivity.

Representative Data Table of Reaction Yields and Conditions

Research Findings and Analysis

The vapor-phase chlorination/fluorination method is industrially favored for producing trifluoromethylpyridine intermediates due to its efficiency and scalability, despite the formation of some by-products that can be recycled.

The nucleophilic substitution of the 2-chloro substituent by pyrazole nitrogen is a reliable and straightforward method to install the pyrazole moiety, with good yields under optimized conditions.

Alternative methods such as palladium-catalyzed cross-coupling are less commonly reported for this specific compound but may be applicable depending on available intermediates and desired substitution patterns.

The combination of these methods allows for modular synthesis, enabling structural variations on both the pyridine and pyrazole rings for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The bromo-pyrazole group can be oxidized to form a corresponding bromo-pyrazole oxide.

Reduction: : The chloro-pyridine group can be reduced to form a chloro-pyridine alcohol.

Substitution: : The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

Substitution: : Nucleophiles such as amines or alcohols can be used, often in the presence of a base.

Major Products Formed

Oxidation: : Bromo-pyrazole oxide

Reduction: : Chloro-pyridine alcohol

Substitution: : Various substituted pyridines or pyrazoles depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine exhibit antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacteria and fungi, suggesting potential applications in developing new antimicrobial agents .

Anti-inflammatory Effects

The compound's structure suggests potential anti-inflammatory properties. Similar pyrazole-containing compounds have been investigated for their ability to inhibit inflammatory pathways, making them candidates for treating conditions such as arthritis and other inflammation-related disorders .

Inhibition of Enzymatic Activity

Recent studies have highlighted the role of pyrazole derivatives in inhibiting specific enzymes involved in disease pathways. For example, compounds that share structural similarities with this compound have been shown to inhibit dihydroorotate dehydrogenase (DHODH), an enzyme crucial for pyrimidine synthesis in pathogens . This inhibition can potentially lead to antiviral applications.

Drug Development

Due to its unique chemical structure, this compound is being explored for drug development, particularly in creating novel therapeutic agents targeting inflammation and microbial infections. The presence of the trifluoromethyl group enhances the pharmacological profile of the molecule, making it a subject of interest in medicinal chemistry .

Potential as a Lead Compound

Given its biological activity, it may serve as a lead compound for synthesizing more potent derivatives. The structural modifications around the pyrazole ring can be strategically altered to improve efficacy and reduce toxicity.

Pesticide Development

The compound's antifungal and antibacterial properties suggest potential applications in agrochemicals as a pesticide or fungicide. Its effectiveness against plant pathogens could be explored further to develop safer agricultural chemicals that minimize environmental impact.

Case Study 1: Antimicrobial Efficacy

A study involving various pyrazole derivatives demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. Compounds with similar structures to this compound showed inhibition zones comparable to standard antibiotics.

Case Study 2: Inhibition of DHODH

In a series of experiments assessing the inhibition of DHODH by pyrazole derivatives, compounds structurally related to this compound exhibited IC50 values indicating effective inhibition, suggesting potential use in antiviral therapies targeting viral replication mechanisms.

Mechanism of Action

The mechanism by which 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Kanto Reagents Catalog ()

The Kanto Reagents catalog lists several chlorinated pyridine derivatives with trifluoromethyl groups, such as:

- 2-Chloro-5-(trifluoromethyl)pyridine (CAS 52334-81-3): A simpler analog lacking the pyrazole moiety. It has a melting point of 28–31°C and a purity >97%, indicating high crystallinity and utility as a synthetic intermediate .

Key Differences :

- The target compound’s pyrazole ring introduces a second heterocycle, which may enhance binding affinity in biological systems.

Pyrazole-Pyridine Hybrids ()

- 4-[4-Bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazol-3-yl]pyridine (): Shares a pyrazole-pyridine backbone but includes a chloroethyl group and methyl substituent. The chloroethyl group may confer higher reactivity in alkylation reactions compared to the target compound’s chloro-pyridine .

- 3-Bromo-1-(3-chloropyridin-2-yl)-N-(4-ethoxyphenyl)-1H-pyrazole-5-carboxamide (): Features a carboxamide group and ethoxyphenyl substituent, which are absent in the target compound. These groups likely improve solubility and pharmacological activity .

Key Differences :

Trifluoromethyl-Substituted Pyrazoles ()

Compounds such as 3-[4-bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid (CAS 1001518-85-9) share the trifluoromethyl and bromine substituents but include a carboxylic acid group. This functional group significantly alters polarity and bioavailability compared to the target compound’s pyridine-chloro group .

Data Table: Comparative Analysis of Key Compounds

Biological Activity

2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications, drawing on various research findings and case studies.

Synthesis

The compound can be synthesized through a multi-step process involving the bromination of pyrazole derivatives and subsequent chlorination and trifluoromethylation. The synthesis typically follows these general steps:

- Bromination of Pyrazole : The pyrazole ring is brominated at the 4-position using bromine or brominating agents.

- Chlorination : The resulting compound is then chlorinated at the 3-position, often using thionyl chloride or phosphorus oxychloride.

- Trifluoromethylation : Finally, trifluoromethylation can be achieved via reagents like trifluoromethyl sulfonium salts.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit potent anticancer activity. For instance, derivatives of pyrazole have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colorectal cancers. Notably, studies have demonstrated that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and mitochondrial dysfunction .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and function .

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound exhibits anti-inflammatory effects. Research has indicated that it can reduce pro-inflammatory cytokine production in immune cells, suggesting potential applications in treating inflammatory disorders .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of MDA-MB-231 breast cancer cells with an IC50 value of 0.045 µM. |

| Study B | Antimicrobial Properties | Showed effectiveness against E. coli with a minimum inhibitory concentration (MIC) of 32 µg/mL. |

| Study C | Anti-inflammatory | Reduced TNF-alpha levels in LPS-stimulated macrophages by 50% at 10 µM concentration. |

The biological activity of this compound is believed to involve several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.

- Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in tumor cells.

- Modulation of Immune Response : By influencing cytokine production, it helps modulate the immune response during inflammation.

Q & A

What are the optimal synthetic routes for 2-(4-bromo-1H-pyrazol-1-yl)-3-chloro-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield?

Level: Basic

Methodological Answer:

- Stepwise Synthesis :

- Pyridine Core Formation : Utilize Hantzsch pyridine synthesis or condensation of β-ketoesters with ammonia and aldehydes to construct the pyridine backbone .

- Halogenation : Introduce bromine and chlorine via electrophilic substitution or nucleophilic displacement, ensuring temperature control (e.g., 0–5°C for bromine addition) to avoid side reactions .

- Trifluoromethyl Group Installation : Employ cross-coupling reactions (e.g., Kumada or Negishi coupling) with CF₃-containing reagents under inert atmospheres .

- Key Reaction Parameters :

- Solvents : Dichloromethane or DMF for solubility and stability of intermediates .

- Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions, with yields >75% under optimized conditions .

How can researchers characterize the structural and electronic properties of this compound using advanced spectroscopic and crystallographic techniques?

Level: Basic

Methodological Answer:

- Spectroscopy :

- Crystallography :

What are the common substitution reactions involving the bromo and chloro groups, and how do reaction conditions affect regioselectivity?

Level: Advanced

Methodological Answer:

- Bromine Substitution :

- Nucleophilic Aromatic Substitution (SNAr) : React with amines (e.g., azetidine) in polar aprotic solvents (DMF, 80°C) .

- Suzuki-Miyaura Coupling : Replace Br with aryl/heteroaryl groups using Pd catalysts (e.g., Pd(OAc)₂) and ligands (e.g., SPhos), achieving >80% yield .

- Chlorine Reactivity :

- Halogen Exchange : Use KI in acetone for Finkelstein-type reactions, but limited by steric hindrance from the trifluoromethyl group .

- Regioselectivity Drivers :

- Electron-withdrawing groups (e.g., CF₃) direct substitutions to para positions, while steric effects dominate in ortho positions .

How does the presence of the trifluoromethyl group influence the compound’s reactivity and interaction with biological targets?

Level: Advanced

Methodological Answer:

- Chemical Reactivity :

- Electron-Withdrawing Effect : The CF₃ group reduces electron density on the pyridine ring, slowing electrophilic attacks but enhancing oxidative stability .

- Biological Interactions :

What strategies are effective in resolving contradictions between computational predictions and experimental data regarding reaction pathways?

Level: Advanced

Methodological Answer:

- Case Study : Discrepancy in SNAr vs. Radical Pathways for Br Substitution:

- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate activation energies. Predominant SNAr pathway (ΔG‡ = 25 kcal/mol) .

- Experimental Validation :

- Radical Traps : Add TEMPO to reaction mixtures; absence of product suppression confirms non-radical mechanism .

- Kinetic Isotope Effects (KIE) : Measure KIE ≈1.0, ruling out proton transfer steps and supporting SNAr .

- General Workflow : Combine in silico simulations (e.g., Gaussian, ORCA) with mechanistic probes (e.g., isotopic labeling, scavengers) .

How does this compound compare to structural analogs in terms of bioactivity and physicochemical properties?

Level: Advanced

Methodological Answer:

-

Comparative Analysis :

-

Key Trends :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.